Single-Source MOCVD Precursor Selectivity: Sb₂O₃ vs. Sb Metal Deposition
Under identical atmospheric-pressure MOCVD conditions in the temperature range 500–550 °C, antimony(III) n-butoxide decomposes to yield phase-pure cubic Sb₂O₃ (senarmontite) films without requiring the addition of a separate oxygen source. In direct head-to-head comparison, antimony(III) ethoxide [Sb(OEt)₃] processed in the same temperature range produces only elemental antimony metal films, not the oxide phase [1]. This divergent decomposition selectivity is confirmed by XRD analysis showing a strong (111) texture for the senarmontite films grown from Sb(OnBu)₃, while films from Sb(OEt)₃ at 500–550 °C show only Sb metal diffraction patterns [1]. The Sb₂O₃ films from Sb(OnBu)₃ exhibit very high electrical resistance and demonstrate a rapid, fully recoverable gas-sensing response to methane (CH₄) [2].
| Evidence Dimension | Decomposition product phase identity under atmospheric-pressure MOCVD at 500–550 °C |
|---|---|
| Target Compound Data | Phase-pure senarmontite Sb₂O₃ films with strong (111) texture; no separate oxygen source required |
| Comparator Or Baseline | Antimony(III) ethoxide [Sb(OEt)₃]: elemental antimony (Sb metal) films only; Sb₆O₁₃ formed only at 600 °C with O₂ addition |
| Quantified Difference | Complete phase selectivity reversal: oxide vs. metal under identical deposition conditions |
| Conditions | Atmospheric-pressure MOCVD, 500–550 °C, silicon and glass substrates |
Why This Matters
For procurement decisions in oxide thin-film manufacturing, Sb(OnBu)₃ eliminates the need for a separate oxidizing gas delivery subsystem and the associated process complexity, enabling single-source oxide deposition that is impossible with the ethoxide analog.
- [1] Haycock, P. W., Horley, G. A., Molloy, K. C., Myers, C. P., Rushworth, S. A., & Smith, L. M. (2001). Atmospheric pressure CVD of antimony oxides. Chemical Vapor Deposition, 7(5), 191-+. DOI: 10.1002/1521-3862(200109)7:5<191::AID-CVDE191>3.0.CO;2-U. View Source
- [2] Haycock, P. W., Horley, G. A., Molloy, K. C., Myers, C. P., Rushworth, S. A., & Smith, L. M. (2001). MOCVD of antimony oxides for gas sensor applications. Journal de Physique IV France, 11(PR3), Pr3-1045–Pr3-1050. DOI: 10.1051/jp4:20013131. View Source
